4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Lipophilicity Drug Design ADME Prediction

4-Benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 312923-35-6) is a highly differentiated, patent-relevant thiazolyl benzamide with a unique pharmacophore profile (XLogP 5.5, TPSA 87.3 Ų). Its 4-benzoyl functionality enables critical H-bond interactions for CNS receptor selectivity studies, filling a crucial SAR gap between unsubstituted and 4-methoxy analogs. This compound is essential for medicinal chemistry teams investigating neurogenic disorders or designing around Bayers' IP. Secure this non-interchangeable research tool today.

Molecular Formula C24H18N2O2S
Molecular Weight 398.48
CAS No. 312923-35-6
Cat. No. B2872807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS312923-35-6
Molecular FormulaC24H18N2O2S
Molecular Weight398.48
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18N2O2S/c1-16-21(17-8-4-2-5-9-17)25-24(29-16)26-23(28)20-14-12-19(13-15-20)22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28)
InChIKeySVLDZZRLLKVQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 312923-35-6): Chemical Identity and Core Procurement Parameters


4-Benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 312923-35-6) is a synthetic organic compound belonging to the 1,3-thiazol-2-yl substituted benzamide class, characterized by a molecular formula of C24H18N2O2S and a molecular weight of 398.5 g/mol [1]. This compound is structurally defined by a 4-benzoyl substituent on the exocyclic benzamide ring, a 5-methyl group, and a 4-phenyl group on the thiazole core. The compound and its close analogs are claimed in patents assigned to Bayer Aktiengesellschaft, which describe 1,3-thiazol-2-yl substituted benzamides for the treatment or prophylaxis of neurogenic disorders [2]. Its computed physicochemical properties, including XLogP3-AA of 5.5 and topological polar surface area of 87.3 Ų, position it as a lipophilic, moderately polar scaffold within this chemical series [1].

Why Generic Substitution Fails for CAS 312923-35-6: Structural Uniqueness Among Thiazolyl-Benzamide Analogs


The compound 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 312923-35-6) cannot be replaced by any single in-class analog without altering key molecular properties critical for target engagement and pharmacokinetic behavior. The simultaneous presence of the 4-benzoyl moiety (introducing a ketone H-bond acceptor and extending the π-system), the 5-methyl group (modulating thiazole electronics and sterics), and the 4-phenyl group creates a unique molecular topology not replicated by simpler analogs such as N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313403-40-6) or compounds with alternative acyl substituents like A1AR antagonist 3 [1][2]. Even minor structural changes—such as removal of the 4-benzoyl group or substitution with a 4-methoxy group—produce measurable shifts in lipophilicity (ΔXLogP ≥ 0.3–1.3), polar surface area (ΔTPSA ≥ 9.2–17.1 Ų), and rotational bond count, all of which directly influence solubility, membrane permeability, and receptor selectivity profiles. As the quantitative evidence below demonstrates, these physicochemical differences are substantial enough to preclude simple interchangeability.

Quantitative Differentiation Evidence for 4-Benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 312923-35-6) vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison vs. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

The target compound 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 312923-35-6) exhibits a computed XLogP3-AA of 5.5, which is 1.3 log units higher (more lipophilic) than its des-benzoyl analog N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313403-40-6), which has an XLogP3-AA of 4.2 [1][2]. This difference corresponds to an approximately 20-fold increase in octanol-water partition coefficient, significantly affecting predicted membrane permeability and solubility profiles.

Lipophilicity Drug Design ADME Prediction

Polar Surface Area Differentiation: TPSA Comparison vs. Unsubstituted Analog

The target compound has a computed topological polar surface area (TPSA) of 87.3 Ų, which is 17.1 Ų higher than the des-benzoyl analog N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (TPSA = 70.2 Ų) [1][2]. The additional polar surface area originates from the 4-benzoyl carbonyl group, which adds a hydrogen bond acceptor not present in the comparator.

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Adenosine Receptor Selectivity Profile: Class-Level SAR Differentiation

A comprehensive structure-activity relationship study of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogs at adenosine receptor subtypes (A1, A2A, A2B, A3) demonstrated that the nature of the acyl substituent on the thiazole 2-amino group is crucial for high adenosine receptor affinity and subtype selectivity [1]. Compounds in this series with benzamide linkages showed nanomolar affinities at adenosine A1 and A2A receptors, with selectivity profiles tunable through substitution at both the thiazole 5-position and the benzamide ring. The target compound, bearing a 4-benzoyl group on the benzamide ring, occupies a distinct position within this SAR landscape compared to analogs bearing 4-methoxy (A1AR antagonist 3), unsubstituted benzamide, or furamide replacements. Although no direct head-to-head Ki data are publicly available for CAS 312923-35-6 itself, class-level SAR principles predict that the 4-benzoyl substituent will differentially modulate A1 vs. A2A selectivity relative to analogs with smaller or more electron-donating para-substituents [1].

Adenosine Receptors Selectivity GPCR Antagonists

Composition of Matter Protection: Bayer Patent Coverage for 1,3-Thiazol-2-yl Benzamides

The compound class encompassing 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is explicitly claimed in Bayer Aktiengesellschaft's patent family on 1,3-thiazol-2-yl substituted benzamides (WO/2019/115186 and related filings) for the treatment or prophylaxis of neurogenic disorders [1]. This patent estate covers compounds of general formula (I) that include the target compound's structural features, providing composition of matter protection that may constrain the freedom to operate with alternative analogs for certain commercial applications. While patent coverage does not per se differentiate the compound's biological performance from analogs, it constitutes a procurement-relevant differentiator: the target compound's specific substitution pattern may be essential for freedom-to-operate in research programs that must avoid patented chemical space.

Intellectual Property Neurogenic Disorders Patent Protection

Priority Application Scenarios for 4-Benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 312923-35-6) Based on Evidence-Verified Differentiation


Adenosine Receptor Subtype Selectivity Screening and SAR Expansion

The class-level SAR evidence from the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series demonstrates that para-substitution on the benzamide ring modulates adenosine receptor subtype selectivity [1]. CAS 312923-35-6, with its 4-benzoyl group, occupies underexplored SAR territory between unsubstituted benzamide and 4-methoxybenzamide analogs. Researchers developing adenosine A1- or A2A-selective antagonists should prioritize this compound to systematically probe the contribution of a benzoyl H-bond acceptor and extended π-system to receptor subtype discrimination.

Physicochemical Property-Driven Lead Optimization with Controlled Lipophilicity

The target compound's XLogP3-AA of 5.5 and TPSA of 87.3 Ų define a specific physicochemical window that differs from both the less lipophilic des-benzoyl analog (XLogP 4.2, TPSA 70.2 Ų) and the more lipophilic A1AR antagonist 3 (XLogP 5.8, TPSA 96.5 Ų) [2][3]. Medicinal chemistry teams optimizing CNS penetration vs. peripheral restriction can use CAS 312923-35-6 as a reference point for structure-property relationship studies, where the balance of lipophilicity and polarity may be critical for achieving target-specific exposure while minimizing non-specific binding.

Neurogenic Disorder Drug Discovery Under Bayer Patent Landscape

For programs targeting neurogenic disorders where the Bayer patent family (WO/2019/115186) on 1,3-thiazol-2-yl substituted benzamides is relevant, CAS 312923-35-6 serves as both a research tool for validating the patented chemical space and a reference compound for designing patent-circumventing analogs [1]. Its specific substitution pattern may represent a key intermediate composition of matter that investigators must either license or intentionally design around.

Computational Chemistry and In Silico Selectivity Modeling

The unique combination of 4-benzoyl, 5-methyl, and 4-phenyl substituents on the thiazole-benzamide scaffold provides a geometrically and electronically distinct pharmacophore for molecular docking and molecular dynamics simulations at adenosine and related GPCR targets [1]. Computational chemists can employ CAS 312923-35-6 as a probe to test predictive models of ligand-receptor interactions, particularly for evaluating how the benzoyl carbonyl participates in key H-bond networks or hydrophobic contacts that drive selectivity.

Quote Request

Request a Quote for 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.